molecular formula C6H10O B154558 1-Penten-3-one, 4-methyl- CAS No. 1606-47-9

1-Penten-3-one, 4-methyl-

Cat. No. B154558
CAS RN: 1606-47-9
M. Wt: 98.14 g/mol
InChI Key: SNOYUTZWILESAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of poly(4-methyl-1-pentene) can be achieved through different polymerization methods. For instance, the polymerization catalyzed by α-diimine nickel catalysts in the presence of MAO is discussed, highlighting the influence of catalyst structure and polymerization parameters on the resulting polymer . Additionally, cationic polymerization using aluminum chloride catalysts in alkyl chloride solvents has been explored, revealing insights into the mechanism and structure of the resulting polymers .

Molecular Structure Analysis

The molecular structure of poly(4-methyl-1-pentene) and its various forms has been extensively studied. The crystal structures of isotactic poly(4-methyl-1-pentene) in different forms (II and III) have been determined using X-ray diffraction data, revealing helical chain conformations and packing in monoclinic and tetragonal unit cells . The structure of syndiotactic poly(4-methyl-1-pentene) has also been modeled, showing a different helical conformation and tetragonal unit cell packing . The isotactic poly((R,S)-3-methyl-1-pentene) presents a high degree of disorder due to the random enchainment of enantiomeric monomeric units .

Chemical Reactions Analysis

The chemical reactions involved in the polymerization of 4-methyl-1-pentene have been studied, including the mechanisms of insertion and chain walking, as well as the influence of reaction conditions on the branching degree and type . The cationic polymerization mechanism has been analyzed, suggesting that hydride shift reactions play a significant role in the formation of the polymer structure . Additionally, the reaction of hydrosiloles with nucleophiles has been investigated, providing insights into the reaction mechanisms that could be relevant to the monomeric compound .

Physical and Chemical Properties Analysis

The physical properties of poly(4-methyl-1-pentene), such as its amorphous nature and low glass transition temperature, have been characterized, indicating that the polymers are elastomers . The presence of various types of branches and microstructural units within the polymers has been identified using NMR and other spectroscopic techniques . The polymorphism of isotactic poly(4-methylpentene-1) and the effects of different modifications on the polymer's properties have also been discussed . The introduction of rigid cyclic units into the polymer chains significantly alters the structure and properties, as evidenced by changes in crystallinity and molecular aggregation .

Scientific Research Applications

Dielectric Material in Energy Storage

Poly-4-methyl-1-pentene has been identified as a transparent, isotactic high melting point polymer comparable in dielectric performance to biaxially oriented polypropylene (BOPP), a widely used dielectric material for capacitors. This polymer's suitability for energy storage applications, particularly in electrical capacitors, is highlighted due to its properties such as high energy density, high breakdown strength, low dielectric loss, and high-temperature operability. The industrial sector's demand for capacitors with these characteristics has spurred extensive research, marking poly-4-methyl-1-pentene as a promising matrix material for polymer composites in this field (Ghule, Laad, & Tiwari, 2021).

Cationic Polymerization and Structural Analysis

The cationic polymerization of poly(4-methyl-1-pentene) and its structural characteristics have been explored in various studies. Notably, a 13C nuclear magnetic resonance study revealed unique structural units in poly(4-methyl-1-pentene) polymers, providing insights into the isomerization and polymerization processes. These findings are significant for understanding the molecular architecture and potential applications of this polymer (Mizuno & Kawachi, 1992).

Isomerization Studies

The isomerization of 4-methyl-1-pentene was extensively studied, particularly in relation to nickel-containing catalytic systems. These investigations provided insights into the thermodynamic equilibrium and the influence of various catalysts, contributing to a deeper understanding of chemical reactions and their implications in polymer science (Mitkova, Kurtev, Ganev, & Taube, 1995).

Copolymerization and Polymer Properties

Research has also focused on the copolymerization of 4-methyl-1-pentene with other monomers, exploring the resulting polymer's properties, structure, and crystallinity. These studies are critical for developing new materials with tailored properties for various industrial applications (Mizuno et al., 1992).

Spectroscopic and Structural Investigations

Spectroscopic studies, including UV–Visible and NMR spectroscopy, have been conducted to understand the electronic structure and chemical reactivity of 4-methyl-3-penten-2-one, a compound related to 4-methyl-1-pentene. These investigations provide essential data for the field of chemical analysis and molecular characterization (Arjunan et al., 2012).

Safety And Hazards

“1-Penten-3-one, 4-methyl-” is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation .

properties

IUPAC Name

4-methylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOYUTZWILESAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166944
Record name 1-Penten-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Penten-3-one, 4-methyl-

CAS RN

1606-47-9
Record name 1-Penten-3-one, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Penten-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
D Tura, O Failla, D Bassi, S Pedo, A Serraiocco - Scientia Horticulturae, 2008 - Elsevier
Sensory quality is an important property of virgin olive oil and is affected by different volatile and phenolic compounds. Their levels may be influenced by many factors, and one of the …
Number of citations: 85 www.sciencedirect.com
D Wang, J Bai, T Huang, J Liang… - Journal of Food …, 2021 - Wiley Online Library
This study aimed to assess the effects of Penicillium expansum (P. expansum) infection on the quality and flavor of Jinmi (JM) and Jinyan (JY) kiwifruit. Kiwifruit were inoculated with P. …
Number of citations: 1 onlinelibrary.wiley.com
E Apablaza, C Sáenz, L Prat… - ACS Food Science & …, 2021 - ACS Publications
The aim of this study was to carry out a comprehensive characterization of volatile and nonvolatile compounds of six different colored Opuntia fruits, four Opuntia ficus-indica fruits (…
Number of citations: 2 pubs.acs.org
S Ansarali - Journal of drug delivery and therapeutics, 2018 - jddtonline.info
Nature has been a wellspring of therapeutic for a vast number of years and a great number of present day drugs have been separated from plant resources. It has been evaluated that …
Number of citations: 15 jddtonline.info
L Zhang, Q Hong, C Yu, R Wang, C Li, S Liu - Food Chemistry, 2023 - Elsevier
To clarify the role of Acetobacter sp. in fermented noni juice, the physiochemical properties, main active ingredients and volatile constituents were comprehensively analyzed. The sugar …
Number of citations: 8 www.sciencedirect.com
N Sophonrat, L Sandström, AC Johansson, W Yang - Signal - academia.edu
26.361 3.620 4H-Pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6-methyl- 0.46±0.10 28.385 5.080 unC28451 4.74±0.38 28.658 3.460 4H-Pyran-4-one, 3, 5-dihydroxy-2-methyl- 0.75±0.26 …
Number of citations: 0 www.academia.edu
P Khatri, JS Rana, P Jamdagni… - International Journal of …, 2017 - academia.edu
In this modern era, medicinal plants are at great attention to the researchers as most of the drug industries depend on medicinal plants for the production of therapeutic compounds. In …
Number of citations: 24 www.academia.edu
MS HASHIM - Iranian Journal of Ichthyology, 2023 - ijichthyol.org
This study was conducted to identify and characterize bioactive compounds in two algae Chlorophyta species of Haematococcus pulvialis and Dunatiella saline collected from water …
Number of citations: 2 www.ijichthyol.org
MN Qureshi, S Numonov, HA Aisa - Pakistan Journal of …, 2019 - researchgate.net
Prunus dulcis has been known as a source of nutrients in many traditional foods and as a source of important biologically active compounds in traditional medicines. The present study …
Number of citations: 10 www.researchgate.net
I Ali, M Ali, H Shareef, S Naeem, A Khadim, M Ali… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Nepeta adenophyta Hedge (Lamiaceae) is an endemic therapeutic herb from Astore, Gilgit (Pakistan). This plant species has been reported among …
Number of citations: 1 www.sciencedirect.com

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